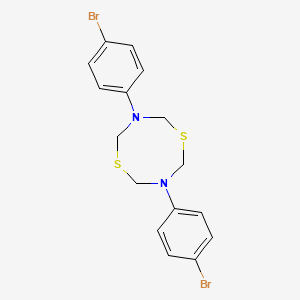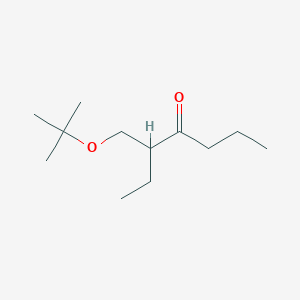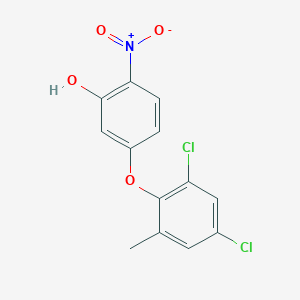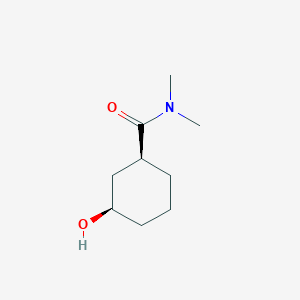
3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane: is an organic compound characterized by the presence of bromophenyl groups and a dithiadiazocane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane typically involves the reaction of 4-bromobenzyl chloride with a suitable dithiadiazocane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent product quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The dithiadiazocane ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidized forms of the dithiadiazocane ring, such as sulfoxides or sulfones, are formed.
Reduction Products: Reduced derivatives, including thiols or thioethers, are produced.
Applications De Recherche Scientifique
Chemistry: 3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane is used as a building block in the synthesis of complex organic molecules
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: The compound is explored for its use in the development of advanced materials, such as polymers and coatings. Its bromophenyl groups provide sites for further functionalization, enabling the creation of materials with tailored properties.
Mécanisme D'action
The mechanism of action of 3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane involves its interaction with specific molecular targets. The bromophenyl groups and the dithiadiazocane ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
4,4’-Bis(bromomethyl)biphenyl: This compound shares the bromophenyl groups but lacks the dithiadiazocane ring, making it structurally simpler.
3,7-Bis(4-bromophenyl)-5-phenyl-4H-1,2-diazepine: This compound has a similar bromophenyl substitution but features a different heterocyclic core.
Uniqueness: 3,7-Bis(4-bromophenyl)-1,5,3,7-dithiadiazocane is unique due to the presence of the dithiadiazocane ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
61135-74-8 |
|---|---|
Formule moléculaire |
C16H16Br2N2S2 |
Poids moléculaire |
460.3 g/mol |
Nom IUPAC |
3,7-bis(4-bromophenyl)-1,5,3,7-dithiadiazocane |
InChI |
InChI=1S/C16H16Br2N2S2/c17-13-1-5-15(6-2-13)19-9-21-11-20(12-22-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12H2 |
Clé InChI |
AMYVBWYFWLNRDK-UHFFFAOYSA-N |
SMILES canonique |
C1N(CSCN(CS1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)
![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)




![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)



